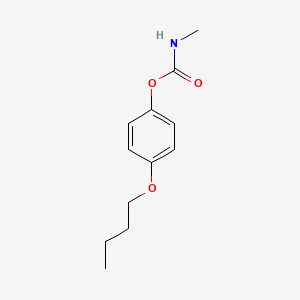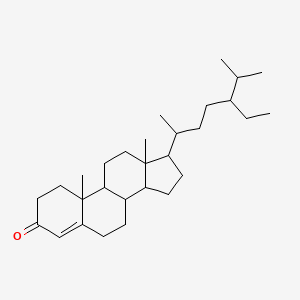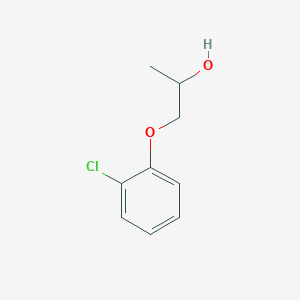![molecular formula C38H50O6 B12000188 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate CAS No. 26314-50-1](/img/structure/B12000188.png)
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is an organic compound that belongs to the class of esters It is characterized by the presence of two nonyloxy groups attached to benzoyl and phenyl rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate typically involves esterification reactions. One common method is the reaction of 4-nonyloxybenzoic acid with 4-hydroxybenzoic acid in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the desired compound with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate can undergo various chemical reactions, including:
Hydrolysis: The ester bonds can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acids and alcohols.
Substitution: The aromatic rings can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Oxidation: The nonyloxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be carried out using sodium hydroxide.
Substitution: Nitration can be achieved using a mixture of nitric acid and sulfuric acid, while halogenation can be performed using halogens like bromine or chlorine.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Hydrolysis: 4-nonyloxybenzoic acid and 4-hydroxybenzoic acid.
Substitution: Nitro or halogenated derivatives of the original compound.
Oxidation: Aldehydes or carboxylic acids derived from the oxidation of nonyloxy groups.
Wissenschaftliche Forschungsanwendungen
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate has several scientific research applications:
Materials Science: It is used in the synthesis of liquid crystal materials due to its mesogenic properties.
Organic Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology and Medicine: Research is ongoing to explore its potential as a drug delivery agent or as a component in biomedical devices.
Industry: It is used in the production of specialty polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is primarily related to its ability to form liquid crystalline phases. The compound’s rigid aromatic core and flexible nonyloxy chains allow it to align in an ordered manner, forming mesophases. This property is exploited in the design of liquid crystal displays (LCDs) and other optoelectronic devices.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-{[4-(Dodecyloxy)benzoyl]oxy}phenyl 4-(dodecyloxy)benzoate
- 4-{[4-(Decyloxy)benzoyl]oxy}phenyl 4-(decyloxy)benzoate
- 4-{[4-(Hexyloxy)benzoyl]oxy}phenyl 4-(hexyloxy)benzoate
Uniqueness
4-{[4-(Nonyloxy)benzoyl]oxy}phenyl 4-(nonyloxy)benzoate is unique due to its specific nonyloxy substituents, which provide a balance between rigidity and flexibility. This balance is crucial for its liquid crystalline properties, making it particularly suitable for applications in liquid crystal technology.
Eigenschaften
CAS-Nummer |
26314-50-1 |
|---|---|
Molekularformel |
C38H50O6 |
Molekulargewicht |
602.8 g/mol |
IUPAC-Name |
[4-(4-nonoxybenzoyl)oxyphenyl] 4-nonoxybenzoate |
InChI |
InChI=1S/C38H50O6/c1-3-5-7-9-11-13-15-29-41-33-21-17-31(18-22-33)37(39)43-35-25-27-36(28-26-35)44-38(40)32-19-23-34(24-20-32)42-30-16-14-12-10-8-6-4-2/h17-28H,3-16,29-30H2,1-2H3 |
InChI-Schlüssel |
IRUYTBNMLHDIBP-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCOC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)OC(=O)C3=CC=C(C=C3)OCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[2-(benzyloxy)phenyl]-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B12000105.png)
![8-{[2-(dimethylamino)ethyl]amino}-3-methyl-7-nonyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B12000107.png)
![Ethyl 4-phenyl-2-({2,2,2-trichloro-1-[(3-methylbenzoyl)amino]ethyl}amino)-3-thiophenecarboxylate](/img/structure/B12000108.png)


![4-((E)-{[3-(2,4-dichlorophenyl)-5-mercapto-4H-1,2,4-triazol-4-yl]imino}methyl)-1,3-benzenediol](/img/structure/B12000120.png)

![N'-[(E)-(2,5-dimethoxyphenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000128.png)


![N'-[(E)-(4-chlorophenyl)methylidene]-2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetohydrazide](/img/structure/B12000144.png)


![4-({[4-(Acetylamino)phenyl]sulfonyl}amino)benzoic acid](/img/structure/B12000174.png)
